FPB vs. FPA: Release Kinetics and Polymerization
Fibrinopeptide B, human exhibits polymerization-dependent cleavage acceleration not observed with FPA. Under identical conditions (1.65 μM fibrinogen, 0.02 U/mL thrombin, pH 7.4, 37°C), the initial FPB cleavage rate is 7 pmol/min, which increases to 70 pmol/min upon fibrin polymerization, representing a 10-fold intra-compound acceleration . In contrast, FPA cleavage rate remains constant and independent of polymerization state. Direct comparison of FPB cleavage from fibrin I polymer vs. monomer reveals a 25-fold rate enhancement from the polymerized substrate . This kinetic behavior is unique to FPB and dictates that accurate quantification of thrombin activity requires measurement of both peptides with consideration of polymerization state.
| Evidence Dimension | Cleavage rate by thrombin |
|---|---|
| Target Compound Data | Initial: 7 pmol/min; Polymerization-accelerated: 70 pmol/min |
| Comparator Or Baseline | FPA: Rate constant, unaffected by polymerization |
| Quantified Difference | 10-fold intra-FPB acceleration; 25-fold faster from polymer vs. monomer |
| Conditions | 1.65 μM fibrinogen, 0.02 U/mL thrombin, pH 7.4, 0.15 M NaCl, 37°C |
Why This Matters
This kinetic distinction is critical for designing thrombin activity assays and interpreting FPB/FPA ratios in clinical thrombosis biomarkers; using FPA alone fails to capture polymerization-dependent thrombin dynamics.
